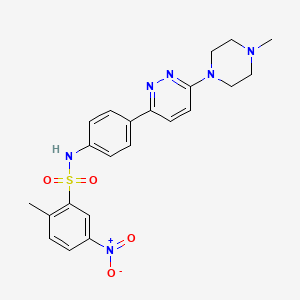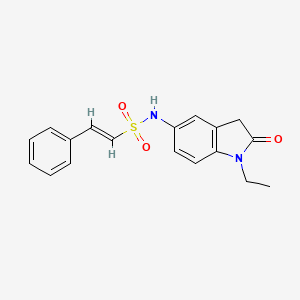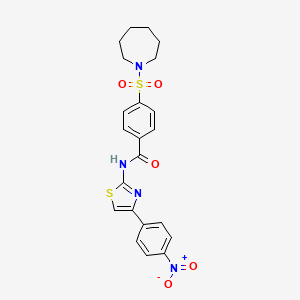
4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, also known as ANIT-791, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific fields, including medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
4-(Azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, as a complex organic compound, is likely to be involved in various synthetic methodologies and chemical transformations. The literature reveals extensive work on the synthesis and transformation of similar structured compounds, particularly focusing on the synthesis of 4-phosphorylated derivatives of 1,3-azoles, their chemical, and biological properties. The synthesis of these derivatives often employs metallic derivatives of azoles and phosphorus halides, highlighting their potential in creating biologically active compounds with diverse properties such as insectoacaricidal, anti-blastic, and neurodegenerative activities (Abdurakhmanova et al., 2018).
Pharmacological Applications
The compound's structure, sharing similarity with azole derivatives, is noteworthy for its potential pharmacological applications. Azole derivatives, including imidazole and benzimidazole, are known for their extensive range of activities, efficacy, and good tolerability. They are recognized for their antimicrobial properties and have been the subject of numerous studies to explore their structure-activity relationships and their use in the synthesis of novel compounds with desired biological activities. This highlights the potential for 4-(Azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide to be involved in the development of new therapeutic agents (Emami et al., 2022).
Role in Central Nervous System (CNS) Acting Drugs
Compounds with structures similar to 4-(Azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide have been discussed for their conversion into more potent central nervous system acting drugs. The literature indicates that azole groups like benzimidazole, imidazothiazole, and imidazole have been used in the treatment of CNS diseases, with the potential for modification to create more potent CNS drugs. This suggests the possibility of the compound to be part of research aiming at the development of novel CNS therapeutic agents (Saganuwan, 2020).
Advanced Oxidation Processes
While not directly linked to the compound, related research on advanced oxidation processes (AOPs) for treating certain compounds in aqueous mediums reflects the compound's potential involvement in environmental and pharmacological studies. This highlights the importance of understanding the degradation pathways, by-products, and biotoxicity of similar complex compounds, which could be crucial for evaluating the environmental impact and therapeutic potential of 4-(Azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide (Qutob et al., 2022).
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c27-21(24-22-23-20(15-32-22)16-5-9-18(10-6-16)26(28)29)17-7-11-19(12-8-17)33(30,31)25-13-3-1-2-4-14-25/h5-12,15H,1-4,13-14H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDQVZHSTBAXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
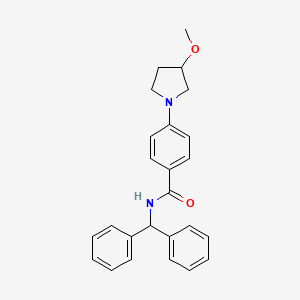
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)

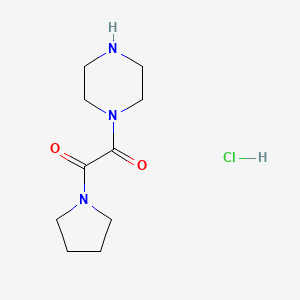
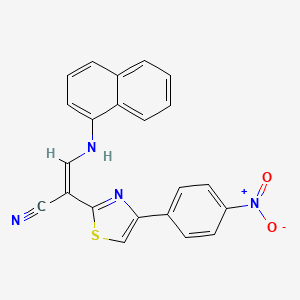
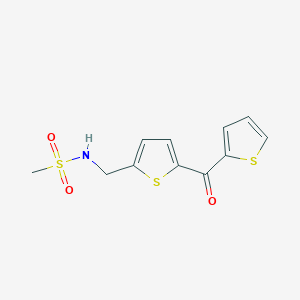
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
